molecular formula C11H12N4O2 B1481843 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 2098024-39-4

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid

Katalognummer: B1481843
CAS-Nummer: 2098024-39-4
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: NBSZVJWESNLMPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 4-cyanopiperidinyl group and a carboxylic acid group. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as hypertension, cancer, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific combination of the pyridazine ring with the 4-cyanopiperidinyl and carboxylic acid groups.

Biologische Aktivität

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data from various studies, including in vitro assays, structure-activity relationships, and molecular docking analyses.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyanopiperidine moiety and a carboxylic acid group. The structural formula can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Biological Activity Overview

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as promising candidates for drug development due to their ability to inhibit key biological pathways involved in cancer progression and inflammation.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by altering cell cycle progression. Specifically, it affects the G2/M phase transition and increases the sub-G1 population, indicating the induction of apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231 .
  • Inhibition of CDK2 : Molecular docking studies suggest that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The IC50 values for selected pyridazine derivatives against CDK2 were reported as follows:
    • Compound 11l : IC50 = 20.1 nM
    • Compound 11m : IC50 = 43.8 nM .

Anti-inflammatory Activity

The anti-inflammatory potential of related pyridazine derivatives has been explored, indicating that modifications in the structure can lead to enhanced selectivity for cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .

Data Table: Biological Activity Summary

Biological ActivityMechanismTargetIC50 (nM)
AnticancerApoptosis inductionCDK220.1 (11l), 43.8 (11m)
Anti-inflammatoryCOX-2 inhibitionCOX-2Not specified

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of various pyridazine derivatives against human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
  • Molecular Docking Analysis : In silico studies provided insights into the binding interactions of this compound with CDK2, suggesting favorable interactions that support its role as a potential inhibitor .

Q & A

Q. Basic: What are the common synthetic routes for 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step heterocyclic coupling and functionalization. A representative route includes:

Condensation : Reacting pyridazine-3-carboxylic acid derivatives with 4-cyanopiperidine under nucleophilic substitution conditions.

Cyclization : Using catalysts like palladium or copper to facilitate ring closure, as seen in analogous pyridazine syntheses .

Functional Group Modification : Introducing the carboxylic acid moiety via hydrolysis of ester precursors under acidic or basic conditions.
Key solvents include DMF or toluene, with reaction temperatures optimized between 80–120°C .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies involve:

  • Catalyst Screening : Testing transition metals (e.g., PdCl₂, CuI) to enhance coupling efficiency. For example, Pd catalysts improve regioselectivity in pyridazine-piperidine bond formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates, while toluene minimizes side reactions in cyclization steps .
  • Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition but may require extended reaction times. High-throughput experimentation (HTE) can systematically identify optimal conditions .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyanopiperidine and pyridazine moieties. Aromatic protons in pyridazine appear as doublets (δ 8.5–9.0 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace intermediates. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for salt or co-crystal forms, as demonstrated in related piperidine-carboxylic acid derivatives .

Q. Advanced: How can conflicting pharmacological data from different studies be resolved?

Answer:

  • Comparative Assay Design : Replicate studies using standardized in vitro models (e.g., enzyme inhibition assays with consistent ATP concentrations).
  • Meta-Analysis : Pool data from multiple sources to identify trends. For example, discrepancies in IC₅₀ values may arise from variations in cell permeability or assay pH .
  • Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .

Q. Basic: What structural features of this compound influence its biological activity?

Answer:

  • Cyanopiperidine Group : Enhances lipophilicity and membrane penetration, critical for intracellular target engagement .
  • Pyridazine Core : Acts as a hydrogen-bond acceptor, facilitating interactions with kinase ATP-binding pockets.
  • Carboxylic Acid : Enables salt formation (e.g., sodium or potassium salts) to improve aqueous solubility for in vivo studies .

Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Structural Modifications :

  • Replace the cyano group with halogens or alkyl chains to probe steric and electronic effects.
  • Introduce substituents at the pyridazine C-5 position to assess steric hindrance.

Assay Selection :

  • Use kinase panels to evaluate selectivity (e.g., tyrosine kinases vs. serine/threonine kinases).
  • Measure off-target effects via cytotoxicity assays (e.g., HepG2 cells) .

Computational Modeling : Perform docking simulations to predict binding affinities and guide synthetic priorities .

Q. Basic: What stability considerations are critical for handling this compound?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyano group. Lyophilized forms are stable for >6 months .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridazine ring.
  • pH Stability : The carboxylic acid group may protonate/deprotonate in aqueous buffers (pH 3–7), affecting solubility and aggregation .

Q. Advanced: What challenges arise in salt or co-crystal formation for this compound?

Answer:

  • Counterion Selection : Sodium or potassium salts improve solubility but may reduce bioavailability due to high crystallinity. Amorphous dispersions with polymers (e.g., PVP) can mitigate this .
  • Polymorphism Screening : Use slurry experiments with solvents (e.g., ethanol/water mixtures) to identify stable crystalline forms.
  • Characterization : Pair DSC (differential scanning calorimetry) with PXRD (powder X-ray diffraction) to confirm salt stoichiometry and phase purity .

Eigenschaften

IUPAC Name

6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-7-8-3-5-15(6-4-8)10-2-1-9(11(16)17)13-14-10/h1-2,8H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSZVJWESNLMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 5
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 6
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.